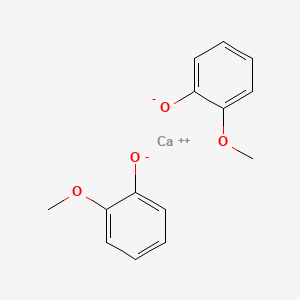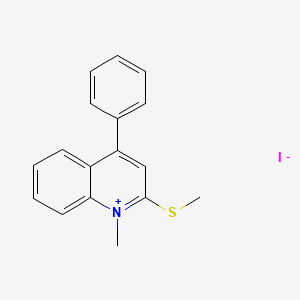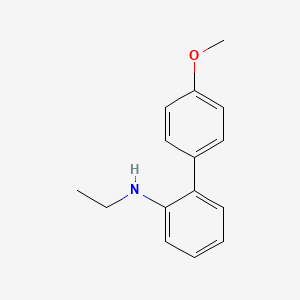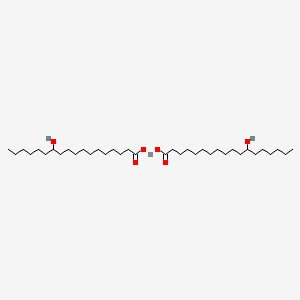
cadmium(2+);12-hydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Its chemical formula is C36H70CdO6, and it is often referred to as cadmium 12-hydroxystearate . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cadmium(2+);12-hydroxyoctadecanoate can be synthesized through the reaction of cadmium salts with 12-hydroxyoctadecanoic acid. The reaction typically involves the following steps:
- Dissolution of cadmium salts (such as cadmium chloride or cadmium nitrate) in water or an appropriate solvent.
- Addition of 12-hydroxyoctadecanoic acid to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Precipitation of the this compound product, which is then filtered and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cadmium salts and 12-hydroxyoctadecanoic acid, with precise control over reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium(2+);12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to cadmium metal or other reduced forms.
Substitution: The hydroxyl and carboxyl groups in the compound can participate in substitution reactions with other reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Cadmium oxide and other oxidized derivatives.
Reduction: Cadmium metal and reduced organic compounds.
Substitution: Various substituted organic compounds depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Cadmium(2+);12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in organic reactions.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications and its interactions with biological molecules.
Industry: Utilized in the production of lubricants, stabilizers, and other industrial products .
Wirkmechanismus
The mechanism of action of cadmium(2+);12-hydroxyoctadecanoate involves its interaction with cellular components and molecular pathways. Cadmium ions can disrupt cellular processes by:
Inducing oxidative stress: Cadmium ions generate reactive oxygen species (ROS), leading to cellular damage.
Interfering with calcium signaling: Cadmium ions can mimic calcium ions, disrupting calcium-dependent processes.
Modulating signaling pathways: Cadmium ions affect pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Cadmium(2+);12-hydroxyoctadecanoate can be compared with other similar compounds, such as:
Cadmium stearate: Similar in structure but lacks the hydroxyl group.
Cadmium palmitate: Another cadmium-containing fatty acid salt with a shorter carbon chain.
Cadmium oleate: Contains an unsaturated fatty acid chain, differing in reactivity and applications .
These comparisons highlight the unique properties of this compound, particularly its hydroxyl group, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
69121-20-6 |
|---|---|
Molekularformel |
C36H70CdO6 |
Molekulargewicht |
711.4 g/mol |
IUPAC-Name |
cadmium(2+);12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
InChI-Schlüssel |
GZAFZVLKVLWJJD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


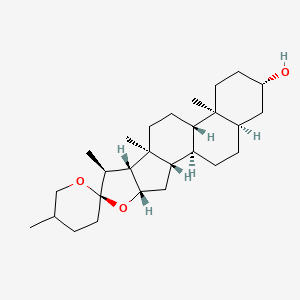
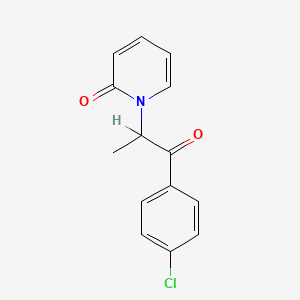
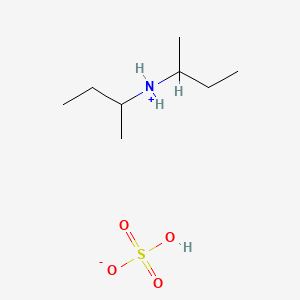


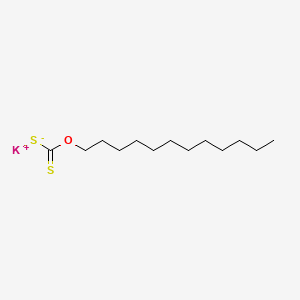
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)

